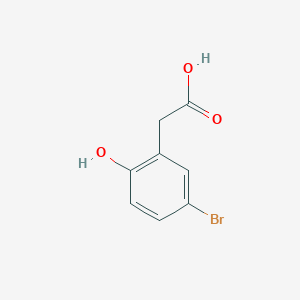

2-(5-Bromo-2-hydroxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGHTMGJWQZJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622479 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38692-72-7 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid

Introduction

2-(5-Bromo-2-hydroxyphenyl)acetic acid (CAS No. 38692-72-7) is a valuable substituted phenylacetic acid derivative.[1][2][3][4][5] Its structural framework, featuring a hydroxyl group, a carboxylic acid, and a bromine atom on the aromatic ring, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The molecule serves as a key building block for the synthesis of various heterocyclic compounds, including benzofurans, which are known to possess a wide range of biological activities.[6] This guide provides an in-depth exploration of the most reliable and scientifically sound methods for its synthesis, tailored for researchers and professionals in organic synthesis and drug discovery. The focus is not merely on procedural steps but on the underlying chemical principles that govern these transformations, ensuring both reproducibility and a deeper understanding of the synthetic process.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. By disconnecting key bonds in the target molecule, we can identify readily available starting materials and formulate practical synthetic strategies. The primary disconnections focus on the formation of the C-Br bond and the introduction or deprotection of the phenolic hydroxyl group.

Caption: Experimental workflow for the bromination of 2-methoxyphenylacetic acid.

Experimental Protocol: Synthesis of 2-(5-Bromo-2-methoxyphenyl)acetic acid [7]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyphenylacetic acid (1.0 eq.) in glacial acetic acid.

-

Bromine Addition: Prepare a solution of bromine (1.0 eq.) in glacial acetic acid. Add this solution dropwise to the stirred solution of the starting material over 30-60 minutes at room temperature. The reaction is typically accompanied by the evolution of HBr gas, so adequate ventilation is essential.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing a stirred slurry of ice and water.

-

Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and HBr.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as xylene or an ethanol/water mixture, to yield 2-(5-bromo-2-methoxyphenyl)acetic acid as a white crystalline solid. A reported yield for a similar reaction is 84%. [7]

Part B: Demethylation of 2-(5-Bromo-2-methoxyphenyl)acetic acid

The final step is the cleavage of the methyl ether to unveil the free phenol. This is a critical transformation, and several reagents can be employed, with boron tribromide (BBr₃) and hydrobromic acid (HBr) being the most common. [8] Causality and Mechanistic Insight:

-

Using Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that coordinates strongly to the ether oxygen. [9]This coordination weakens the C-O bond. A subsequent Sₙ2 attack by a bromide ion (generated from BBr₃) on the methyl group displaces the aryloxy-dibromoborane intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final phenolic product. This method is highly effective and often proceeds at or below room temperature. [10][11][12]* Using Hydrobromic Acid (HBr): This classical method involves heating the ether in a concentrated solution of HBr, often in acetic acid. [13]The reaction proceeds via protonation of the ether oxygen, followed by Sₙ2 attack of a bromide ion on the methyl group. [8][10][14]While effective, the high temperatures and strongly acidic conditions may not be suitable for substrates with sensitive functional groups.

Experimental Protocol: Demethylation using BBr₃ [11]

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 2-(5-bromo-2-methoxyphenyl)acetic acid (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of BBr₃ in DCM (typically 1M, 2-3 eq.) dropwise via a syringe. A white precipitate of the Lewis acid-base adduct may form. [15]3. Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 3-12 h). Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and quench it cautiously by the slow, dropwise addition of water or methanol. This will hydrolyze the boron intermediates and any excess BBr₃.

-

Work-up: Transfer the mixture to a separatory funnel. Add more water and DCM. Separate the layers. Extract the aqueous layer with additional portions of DCM or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Synthetic Strategy 2: Hydrolysis of 5-Bromobenzofuran-2(3H)-one

This strategy represents the most direct route to the target molecule, involving a single hydrolytic step. The starting material, 5-bromobenzofuran-2(3H)-one, is a lactone (a cyclic ester), and its hydrolysis (saponification) directly yields the desired product.

Causality and Mechanistic Insight: The hydrolysis of the lactone is a classic example of base-catalyzed ester hydrolysis (saponification). A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This opens the ring to form a carboxylate and a phenoxide. A subsequent acidic work-up protonates both the carboxylate and the phenoxide to give the final this compound.

Caption: Experimental workflow for the hydrolysis of 5-bromobenzofuran-2(3H)-one.

Experimental Protocol: Lactone Hydrolysis

-

Reaction Setup: In a round-bottom flask, suspend 5-bromobenzofuran-2(3H)-one (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~2-3 eq.).

-

Hydrolysis: Heat the mixture to reflux with stirring. The solid should gradually dissolve as the lactone ring opens. Continue heating for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and then further in an ice bath.

-

Acidification: Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring. The target product will precipitate out as a solid as the solution becomes acidic (target pH ~2).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Dry the solid under vacuum to yield this compound.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data serves as a reference for validation. [1][2][5]

| Property | Data |

|---|---|

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data varies; typically in the range of 140-150 °C |

| ¹H NMR (DMSO-d₆) | δ ~12.5 (s, 1H, -COOH), ~9.5 (s, 1H, -OH), ~7.3 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.5 (s, 2H, -CH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~173 (-COOH), ~152 (C-OH), ~132 (C-H), ~130 (C-H), ~126 (C-CH₂), ~117 (C-H), ~112 (C-Br), ~35 (-CH₂) |

| IR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600, 1480 (C=C stretch) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 229/231 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on several factors, including the availability of starting materials, desired scale, and laboratory capabilities.

| Metric | Strategy 1 (Protected) | Strategy 2 (Hydrolysis) | Strategy 3 (Direct) |

| Number of Steps | 2 | 1 | 1 |

| Starting Materials | 2-Methoxyphenylacetic acid, Bromine, BBr₃/HBr | 5-Bromobenzofuran-2(3H)-one | 2-Hydroxyphenylacetic acid, Bromine |

| Key Advantage | High regioselectivity, reliable | Very direct, high atom economy | Potentially most efficient |

| Key Disadvantage | Requires protection/deprotection | Starting material may be less common/more expensive | Risk of side products (e.g., dibromination, oxidation) |

| Overall Yield | Good to Excellent | Excellent | Moderate to Good |

| Reagent Safety | BBr₃ is highly corrosive and moisture-sensitive | Standard base/acid handling | Bromine is toxic and corrosive |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. For reliability and high purity, the methoxy-protected route (Strategy 1) is highly recommended. It offers excellent control over regioselectivity during the critical bromination step. However, if the lactone precursor is readily available, the direct hydrolysis (Strategy 2) is an exceptionally efficient and atom-economical alternative. The direct bromination of 2-hydroxyphenylacetic acid, while theoretically simplest, poses challenges in controlling selectivity and may require more extensive purification. The selection of the optimal method will ultimately be guided by the specific constraints and objectives of the research laboratory.

References

-

Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

-

McNamara, J. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr₃-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467.

-

Acmec Biochemical. (n.d.). 38692-72-7[this compound]. Retrieved from [Link]

- Kim, K. M., & Lee, G. H. (1993). Selective Cleavage of Aryl Methyl Ether Moiety of Aryloxy Aryl Methyl Ether by 48% Hbr/Tetra-n-butylphosphonium Bromide.

-

Aaron Chemicals LLC. (n.d.). This compound. Retrieved from [Link]

-

Chembk. (n.d.). 5-Bromo-2-hydroxyphenylacetic acid [CAS: 38692-72-7]. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Hydrobromic Acid (HBr). Retrieved from [Link]

-

Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.

-

Kasséhin, U. C., et al. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Organic Chemistry International, 2014, 852875.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44(21), 4085-4088.

-

ResearchGate. (2018). Dimethylation with BBr3? [Forum discussion]. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5. Possible dynamic covalent equilibria between BBr3 and... [Image]. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Michigan State University Department of Chemistry. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

National Science Foundation Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

- Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.

-

Semantic Scholar. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed Central. Retrieved from [Link]

-

Matos, M. J., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(3), M1713.

-

PubChem. (n.d.). 2-(5-Bromo-2-propoxyphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylphenyl)acetic acid. Retrieved from [Link]

-

Consensus. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

-

Neves, M. P., et al. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. Retrieved from [Link]

-

Mphahane, N., et al. (2018). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzot[10][14]hiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 23(11), 2942.

- Google Patents. (1993). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.

-

University of North Bengal. (2020). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene) Conventional Procedure. Retrieved from [Link]

- Harrison, W. T. A., et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1534-o1535.

- Google Patents. (1994). FR2705669B1 - Process for the preparation of hydroxyphenylacetic acids.

-

Semantic Scholar. (2000). Indirect Electrochemical Synthesis of p-Hydroxyphenylacetic Acid†. Retrieved from [Link]

Sources

- 1. 38692-72-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. 38692-72-7 | MFCD16620636 | this compound [aaronchem.com]

- 3. 5-Bromo-2-hydroxyphenylacetic acid | 38692-72-7 [chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]

- 9. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demethylation - Wikipedia [en.wikipedia.org]

- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 12. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. benchchem.com [benchchem.com]

"2-(5-Bromo-2-hydroxyphenyl)acetic acid chemical properties"

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core chemical properties, spectroscopic characteristics, plausible synthetic routes, and reactivity profile. The information presented is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties

This compound belongs to the class of substituted phenylacetic acids. Its structure incorporates three key functional groups that dictate its chemical behavior: a carboxylic acid moiety, a phenolic hydroxyl group, and a bromine atom on the aromatic ring. These features make it a versatile building block in organic synthesis.

The fundamental properties of this compound, alongside its related isomers for comparative context, are summarized below. Data is compiled from chemical databases and supplier information.[1][2][3]

| Property | This compound | 2-(4-Bromo-2-hydroxyphenyl)acetic acid[2] | 2-(2-Bromo-4-hydroxyphenyl)acetic acid[4][5] |

| CAS Number | 38692-72-7[3] | 1261497-72-6[2][6] | 88491-44-5[4] |

| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol | 231.04 g/mol [2] | 231.05 g/mol [4] |

| IUPAC Name | This compound | 2-(4-bromo-2-hydroxyphenyl)acetic acid[2] | 2-(2-bromo-4-hydroxyphenyl)acetic acid |

| Appearance | Expected to be a solid | Solid | Solid[5] |

| Melting Point | No data available | No data available | 172-174 °C[4] |

| Boiling Point | No data available | No data available | 394.6 °C (predicted)[5] |

| InChI Key | GIJMGBHHZPLOHP-UHFFFAOYSA-N (Isomer) | GIJMGBHHZPLOHP-UHFFFAOYSA-N[2] | DYIKUAMKHXANMT-UHFFFAOYSA-N[4][5] |

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific experimental spectra for this exact isomer are not publicly available, a detailed prediction based on fundamental principles and data from analogous structures provides a reliable analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.8-7.5 ppm) : Three protons on the phenyl ring will appear as distinct signals. The proton ortho to the hydroxyl group (C6-H) is expected to be the most upfield due to the -OH group's electron-donating effect. The proton between the bromo and carboxyl groups (C4-H) and the proton ortho to the bromo group (C6-H) will be further downfield. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (δ ~3.5 ppm) : The two protons of the methylene group (-CH₂-) adjacent to the carboxylic acid will appear as a singlet.

-

Acidic Protons (δ >10 ppm) : The carboxylic acid proton (-COOH) and the phenolic proton (-OH) will appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy : The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (δ ~170-175 ppm) : The carboxylic acid carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ ~110-155 ppm) : Six signals are expected. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~155 ppm), while the carbon with the bromine atom (C5) will be upfield relative to an unsubstituted carbon (~110-115 ppm).

-

Methylene Carbon (δ ~40 ppm) : The -CH₂- carbon will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the compound's functional groups.

-

O–H Stretching : A very broad and strong absorption band is predicted from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group.[7][8] Superimposed on this may be a sharper, less broad peak around 3200-3600 cm⁻¹ from the phenolic O-H group.[7]

-

C=O Stretching : A strong, sharp absorption band is expected in the range of 1680-1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[7][9]

-

C–O Stretching : Absorptions corresponding to the C-O stretching of the carboxylic acid and the phenol will appear in the fingerprint region, typically between 1210-1320 cm⁻¹.[8]

-

Aromatic C=C Stretching : Medium to weak bands will appear in the 1450-1600 cm⁻¹ region, indicative of the carbon-carbon stretching vibrations within the aromatic ring.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode would be a highly effective technique for analyzing this molecule.

-

Molecular Ion Peak : The primary observation would be the deprotonated molecule [M-H]⁻. Given the molecular weight of 231.04 g/mol , this would appear at m/z ~230.

-

Isotopic Pattern : A crucial diagnostic feature is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for any bromine-containing fragment: one for the ⁷⁹Br-containing ion (M) and one for the ⁸¹Br-containing ion (M+2).

-

Fragmentation : A common fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylate anion, leading to a significant fragment ion.

Synthesis and Reactivity

Proposed Synthetic Pathway

While a specific documented synthesis for this compound is not readily found in foundational literature, a chemically sound pathway can be proposed starting from the commercially available 4-bromophenol. This multi-step synthesis leverages well-established organic reactions.

Causality Behind Experimental Choices: The chosen pathway begins with 4-bromophenol due to its availability and the correct positioning of the bromine atom relative to the hydroxyl group. The Duff reaction is selected for its reliability in ortho-formylating phenols. Subsequent steps are standard transformations to build the acetic acid side chain, chosen for their high yields and predictable outcomes.

Step-by-Step Protocol:

-

Ortho-Formylation (Duff Reaction) :

-

To a solution of 4-bromophenol (1 equivalent) in trifluoroacetic acid, add hexamethylenetetramine (HMTA, ~1.5 equivalents) portion-wise while maintaining the temperature below 20°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Hydrolyze the resulting iminium intermediate by adding aqueous HCl and heating the mixture.

-

Extract the product, 5-bromo-2-hydroxybenzaldehyde, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

-

Reduction to Benzyl Alcohol :

-

Dissolve the 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise.

-

Stir the reaction for 1-2 hours, allowing it to warm to room temperature.

-

Quench the reaction by carefully adding dilute HCl until the solution is acidic.

-

Extract the product, (5-bromo-2-hydroxyphenyl)methanol, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

-

Conversion to Benzyl Chloride :

-

Dissolve the (5-bromo-2-hydroxyphenyl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0°C and add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for several hours.

-

Carefully remove the solvent and excess thionyl chloride under vacuum to yield the crude 2-(chloromethyl)-4-bromophenol. This intermediate is often used immediately in the next step without extensive purification due to its potential lachrymatory nature.

-

-

Cyanation and Hydrolysis to Carboxylic Acid :

-

Dissolve the crude 2-(chloromethyl)-4-bromophenol in a polar aprotic solvent like DMSO or acetone.

-

Add sodium cyanide (NaCN, ~1.5 equivalents) and stir the mixture at an elevated temperature (e.g., 50-70°C).

-

After the formation of the benzyl cyanide intermediate is complete (monitored by TLC), add a strong aqueous base (e.g., NaOH solution) or acid (e.g., H₂SO₄ solution).

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile to the carboxylic acid.

-

Cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2.

-

The final product, this compound, will precipitate and can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

-

Caption: Proposed workflow for the synthesis of the target compound.

Reactivity Profile

The molecule's reactivity is governed by its three principal functional groups.

-

Carboxylic Acid : This group can undergo standard transformations such as:

-

Esterification : Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) to form the corresponding ester.

-

Amide Formation : Activation with a coupling agent (e.g., DCC, EDC) followed by reaction with an amine to yield an amide.

-

Reduction : Can be reduced to the corresponding primary alcohol, 2-(5-bromo-2-hydroxyphenyl)ethanol, using strong reducing agents like LiAlH₄.

-

-

Phenolic Hydroxyl Group : The acidic nature of the phenol allows it to be deprotonated by a base. The resulting phenoxide is a potent nucleophile.

-

Etherification (Williamson Synthesis) : Reaction with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to form an ether.

-

Esterification : Can be acylated with an acid chloride or anhydride to form a phenyl ester.

-

-

Aromatic C-Br Bond : The carbon-bromine bond is a key site for carbon-carbon bond formation via organometallic cross-coupling reactions.

-

Suzuki Coupling : Reaction with a boronic acid in the presence of a palladium catalyst to form a biaryl compound.

-

Heck Coupling : Palladium-catalyzed reaction with an alkene.

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to form an aniline derivative.

-

Caption: Key reaction pathways based on the compound's functional groups.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other brominated phenylacetic acids and hydroxyphenylacetic acids, can be used to infer its hazard profile.[10][11]

-

Potential Hazards :

-

Handling :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10]

-

Avoid generating dust. Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

Potential Applications

Substituted phenylacetic acids are valuable intermediates in several fields of chemical research and development.

-

Pharmaceutical Synthesis : The structural motif is present in various biologically active molecules. This compound could serve as a starting material or key intermediate for the synthesis of novel therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) or other targeted therapies.

-

Agrochemicals : Phenylacetic acid derivatives are used in the development of herbicides and plant growth regulators.

-

Materials Science : The functional groups allow for its incorporation into polymers or other advanced materials where specific electronic or physical properties are desired.

Conclusion

This compound is a multifunctional chemical compound with significant potential as a synthetic intermediate. Its properties are defined by the interplay of its carboxylic acid, phenolic hydroxyl, and aryl bromide moieties. A clear understanding of its spectroscopic characteristics, reactivity, and a plausible synthetic strategy, as outlined in this guide, provides a solid foundation for its effective use in research and development applications. Proper safety protocols, inferred from related structures, must be strictly followed during its handling and use.

References

-

PubChem. 2-(5-Bromo-2-propoxyphenyl)acetic acid. National Center for Biotechnology Information.

-

PubChem. 2-(5-Bromo-2-methylphenyl)acetic acid. National Center for Biotechnology Information.

-

ChemScene. Safety Data Sheet for (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. ChemScene.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Bromoacetic Acid. Thermo Fisher Scientific.

-

PubChem. 2-(4-Bromo-2-hydroxyphenyl)acetic acid. National Center for Biotechnology Information.

-

Alchem Pharmtech. CAS 38692-72-7 | this compound. Alchem Pharmtech.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxyphenylacetic acid. Fisher Scientific.

-

ChemicalBook. 5-Bromo-2-hydroxyacetophenone synthesis. ChemicalBook.

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Maricopa Open Digital Press.

-

ChemicalBook. 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum. ChemicalBook.

-

Doron Scientific. This compound. Doron Scientific.

-

Biosynth. 2-Bromo-4-hydroxyphenylacetic acid. Biosynth.

-

BLDpharm. 2-Amino-2-(5-bromo-2-hydroxyphenyl)acetic acid. BLDpharm.

-

Clark College. INFRARED SPECTROSCOPY (IR). Clark College.

-

University of Calgary. Table of Characteristic IR Absorptions. University of Calgary.

-

PubMed. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. National Library of Medicine.

-

Google Patents. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid. Google Patents.

-

ChemicalBook. 2-(5-bromo-2-chlorophenyl)acetic acid. ChemicalBook.

-

ECHEMI. 2-bromo-5-hydroxybenzoic acid SDS, 58380-11-3 Safety Data Sheets. ECHEMI.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

ACS Publications. New Insights into the Carboxymethylation of Eucalyptus Kraft Lignin: Structural Features and Transition Metal Sorption Capacity. Industrial & Engineering Chemistry Research.

-

MDPI. Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Biomolecules.

-

BLDpharm. 2-(4-Bromo-2-hydroxyphenyl)acetic acid. BLDpharm.

-

Sigma-Aldrich. 2-(2-bromo-4-hydroxyphenyl)acetic acid. Sigma-Aldrich.

-

Kajay Remedies. 2 Hydroxyphenylacetic Acid | CAS 614-75-5. Kajay Remedies.

-

National Institutes of Health. Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. NIH.

-

MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Pharmaceuticals.

-

Sigma-Aldrich. 2-(2-Bromo-4-hydroxyphenyl)acetic acid. Sigma-Aldrich.

-

SpectraBase. Bromo(phenyl)acetic acid - Optional[1H NMR]. SpectraBase.

-

ChemicalBook. 2-BROMO-5-NITROACETOPHENONE(65130-31-6) 1H NMR spectrum. ChemicalBook.

-

MassBank. MSBNK-BGC_Munich-RP015601. MassBank.

-

Google Patents. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid. Google Patents.

-

NIST. α-Bromophenylacetic acid. NIST WebBook.

Sources

- 1. 2-(5-Bromo-2-methylphenyl)acetic acid | C9H9BrO2 | CID 51063743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-(2-bromo-4-hydroxyphenyl)acetic acid | 88491-44-5 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1261497-72-6|2-(4-Bromo-2-hydroxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chemscene.com [chemscene.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-hydroxyphenylacetic Acid (CAS No. 38692-72-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxyphenylacetic acid, a compound of increasing interest in medicinal chemistry and drug development. Synthesizing chemical principles with potential therapeutic applications, this document serves as a foundational resource for researchers exploring its utility as a chemical intermediate and a potential bioactive molecule.

Chemical Identity and Physicochemical Properties

5-Bromo-2-hydroxyphenylacetic acid, registered under CAS number 38692-72-7, is a halogenated derivative of 2-hydroxyphenylacetic acid. The introduction of a bromine atom at the 5-position of the phenyl ring significantly modifies its electronic and lipophilic properties, which can influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-2-hydroxyphenylacetic acid

| Property | Value | Source |

| CAS Number | 38692-72-7 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

| Synonyms | 2-(5-Bromo-2-hydroxyphenyl)acetic acid, 5-Bromo-2-hydroxy benzeneacetic acid | [1][2] |

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-hydroxyphenylacetic acid and its derivatives often starts from commercially available precursors such as p-bromophenol. While specific, detailed synthesis routes for 5-Bromo-2-hydroxyphenylacetic acid are not extensively published in peer-reviewed literature, common organic chemistry principles can be applied to devise plausible synthetic pathways. One such general approach involves the acetylation of p-bromophenol, followed by a Fries rearrangement and subsequent reactions to introduce the acetic acid moiety.

A representative synthesis for a structurally related compound, 5-bromo-2-hydroxyacetophenone, starts from 4-bromophenol and acetyl chloride, followed by a Fries rearrangement using aluminum chloride.[3] This intermediate could then potentially be converted to 5-Bromo-2-hydroxyphenylacetic acid through various established organic reactions.

Diagram 1: Generalized Synthetic Pathway

Caption: A plausible synthetic route to 5-Bromo-2-hydroxyphenylacetic acid.

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of 5-Bromo-2-hydroxyphenylacetic acid are limited, research on structurally similar compounds provides valuable insights into its potential therapeutic applications. Phenolic acids, as a class, are known to possess a wide range of biological activities, including neuroprotective effects.[4]

A significant area of interest is the potential for this compound and its derivatives to act as inhibitors of matrix metalloproteinases (MMPs). MMPs are a family of enzymes involved in the degradation of the extracellular matrix and are implicated in various pathological processes, including cancer metastasis and arthritis.[5] The development of selective MMP inhibitors is a key focus in drug discovery.[6][7] Although broad-spectrum MMP inhibitors have faced challenges in clinical trials, the pursuit of selective inhibitors remains a promising therapeutic strategy.[8]

The structural features of 5-Bromo-2-hydroxyphenylacetic acid, particularly the presence of the carboxylic acid and phenolic hydroxyl group, suggest it could potentially chelate the zinc ion in the active site of MMPs, a common mechanism for MMP inhibitors.[5] Further research is warranted to explore the inhibitory activity and selectivity of this compound against various MMPs.

Applications in Research and Drug Development

The primary application of 5-Bromo-2-hydroxyphenylacetic acid in the current landscape is as a building block in organic synthesis. Its bifunctional nature, with reactive sites at the carboxylic acid, hydroxyl group, and the aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.

Given the interest in related brominated indole derivatives as inhibitors of key oncogenic kinases like VEGFR-2 and EGFR, 5-Bromo-2-hydroxyphenylacetic acid could serve as a precursor for the synthesis of novel anticancer agents.[9][10]

Analytical Methodologies

Accurate quantification of 5-Bromo-2-hydroxyphenylacetic acid is crucial for its use in research and development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical techniques for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method using a C18 column is a standard approach for the analysis of phenolic acids.[11]

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an acidified (e.g., 0.1% formic or phosphoric acid) water/acetonitrile mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method.[8][12]

Diagram 2: General Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the quantification of 5-Bromo-2-hydroxyphenylacetic acid using LC-MS/MS.

Safety and Handling

5-Bromo-2-hydroxyphenylacetic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][13]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest Safety Data Sheet (SDS) before handling this compound.[3][13][14][15] Work should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[13]

Metabolism and Toxicology

Conclusion and Future Perspectives

5-Bromo-2-hydroxyphenylacetic acid is a chemical entity with considerable potential, primarily as a versatile building block in the synthesis of novel compounds with therapeutic promise. While direct evidence of its biological activity is currently sparse, its structural similarity to known bioactive molecules, particularly in the context of MMP inhibition, suggests that it is a worthy candidate for further investigation. Future research should focus on elucidating its biological targets, understanding its mechanism of action, and exploring its potential in preclinical drug development programs. Robust analytical methods will be paramount in supporting these endeavors.

References

-

Synthesis of 5-(5-bromo-2-hydroxyphenyl)hydantoin. PrepChem.com. [Link]

-

Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds. NIH. [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

-

(±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway. Frontiers. [Link]

-

The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. [Link]

-

A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models. PubMed. [Link]

-

Metabolic Fate and Detectability of the New Psychoactive Substances 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe) and 2-(4-chloro-2,5-dimethoxyphenyl). PubMed. [Link]

-

Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. PubMed. [Link]

-

(PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

-

Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma. PubMed. [Link]

-

Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. PMC - NIH. [Link]

-

In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. [Link]

-

Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PubMed. [Link]

-

Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. PMC - PubMed Central. [Link]

-

Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]

-

A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone. MDPI. [Link]

-

Metalloprotease inhibitor. Wikipedia. [Link]

Sources

- 1. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]

- 2. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. vegpharm.com [vegpharm.com]

- 7. agilent.com [agilent.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. prepchem.com [prepchem.com]

- 15. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-hydroxyphenyl)acetic acid, a key chemical intermediate with significant applications in research and development, particularly in the synthesis of novel pharmaceutical compounds. This document details the compound's fundamental chemical and physical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines a validated synthesis and purification workflow, presents a suite of analytical techniques for structural elucidation and purity confirmation, and discusses safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

This compound is a substituted phenylacetic acid derivative. The systematic IUPAC name clarifies the positions of the bromo and hydroxyl groups on the phenyl ring relative to the acetic acid moiety. For unambiguous identification and literature searching, the Chemical Abstracts Service (CAS) number is the industry standard.

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 5-Bromo-2-hydroxyphenylacetic acid[1]

Molecular Structure and Formula

The structural integrity of a molecule is paramount to its function. The molecular formula for this compound is C₈H₇BrO₃.[1][5] This formula dictates the elemental composition and is the foundation for calculating the molecular weight.

The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group (–CH₂COOH), at position 2 with a hydroxyl group (–OH), and at position 5 with a bromine atom (–Br).

Molecular Weight: Calculation and Significance

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization and biological activity.

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₈H₇BrO₃).

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 7 × 1.008 u = 7.056 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Oxygen (O): 3 × 15.999 u = 47.997 u

Calculated Molecular Weight ≈ 231.04 g/mol [1][6][7]

This calculated value is indispensable for preparing solutions of known molarity, determining molar equivalents in synthetic reactions, and as a primary point of comparison in mass spectrometry analysis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are essential for selecting appropriate solvents for synthesis and purification, as well as for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][5] |

| Molecular Weight | 231.04 g/mol | [1][6][7] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥96% | [3] |

Table 1: Key Physicochemical Properties

Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in single-step procedures in public literature, often being part of a multi-step synthesis of more complex molecules.[9] However, a logical and common approach involves the bromination of a suitable precursor, 2-hydroxyphenylacetic acid.

The rationale for this approach is the activation of the phenyl ring by the hydroxyl group, which directs electrophilic substitution (like bromination) to the ortho and para positions. Since the ortho position is sterically hindered by the acetic acid side chain, bromination is favored at the para position (position 5).

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Materials:

-

2-Hydroxyphenylacetic acid

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Dichloromethane (DCM)

-

Sodium sulfite

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyphenylacetic acid in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10°C. Causality: Portion-wise addition of the brominating agent controls the reaction rate and prevents undesirable side reactions and temperature spikes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Rationale: Ethyl acetate is used to extract the desired organic product from the aqueous reaction mixture.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. Rationale: Washing removes residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final result.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For this compound, the presence of bromine is a key diagnostic feature.

The Bromine Isotope Pattern: Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10][11][12] This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is often referred to as the M and M+2 pattern.[10][11]

Expected Mass Spectrum:

-

M⁺ Peak (containing ⁷⁹Br): Expected m/z ≈ 229.95786

-

M+2 Peak (containing ⁸¹Br): Expected m/z ≈ 231.95581

-

Relative Intensity: M⁺ / (M+2)⁺ ≈ 1:1

The observation of this distinct doublet in the molecular ion region is strong evidence for the presence of a single bromine atom in the molecule.

Spectroscopic Confirmation (NMR & IR)

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Expected signals would include aromatic protons on the substituted ring, a singlet for the methylene (–CH₂) protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: Identifies the functional groups present. Key expected stretches include a broad O–H stretch for the carboxylic acid and phenol, and a sharp C=O stretch for the carbonyl group.

Analytical Workflow Diagram

Caption: A comprehensive workflow for the analytical validation of the compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature—possessing a carboxylic acid, a phenol, and a reactive bromine atom—makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. For instance, it can be a precursor in the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is classified as an irritant.[7] It may cause skin, eye, and respiratory irritation.[7] It is also harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

References

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Doron Scientific. (2023, March 3). This compound. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

3ASenrise. (n.d.). This compound|CAS 38692-72-7. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-Bromo-2-methylphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Retrieved from [Link]

-

ResearchGate. (2025, October 11). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

- Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.

-

ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Retrieved from [Link]

- Google Patents. (n.d.). JPH05132447A - Method for producing (2-hydroxyphenyl) acetic acid.

-

ACS Publications. (2025, December 18). New Insights into the Carboxymethylation of Eucalyptus Kraft Lignin: Structural Features and Transition Metal Sorption Capacity. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-hydroxyphenylacetic acid price,buy 5-Bromo-2-hydroxyphenylacetic acid - chemicalbook [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound|CAS 38692-72-7|3ASenrise|製品詳細 [tci-chemical-trading.com]

- 5. doronscientific.com [doronscientific.com]

- 6. 5-Bromo-2-hydroxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 7. 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-(2-Bromo-4-hydroxyphenyl)acetic acid | 88491-44-5 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 13. echemi.com [echemi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Biological Activity of 2-(5-Bromo-2-hydroxyphenyl)acetic Acid: A Putative Inhibitor of Homogentisate 1,2-dioxygenase for Alkaptonuria Research

Abstract

This technical guide provides a comprehensive overview of the current understanding and future research directions for 2-(5-Bromo-2-hydroxyphenyl)acetic acid. While direct biological data for this compound is scarce, its structural similarity to homogentisic acid, the natural substrate for homogentisate 1,2-dioxygenase (HGD), positions it as a compelling candidate for investigation as a competitive inhibitor. A deficiency in HGD activity is the underlying cause of the rare genetic disorder, alkaptonuria. This guide will delve into the pathobiology of alkaptonuria, the structure and function of HGD, and present a detailed roadmap for the comprehensive evaluation of this compound as a potential therapeutic agent. We will outline detailed experimental protocols, from initial in vitro enzyme inhibition assays to cell-based models, to rigorously assess its biological activity and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the fields of metabolic diseases, enzymology, and pharmacology.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a halogenated derivative of 2-hydroxyphenylacetic acid. While its biological activities are largely uncharacterized in publicly available literature, its chemical structure bears a notable resemblance to homogentisic acid (HGA), an intermediate in the catabolism of the amino acids tyrosine and phenylalanine.[1] This structural analogy is the cornerstone of the hypothesis that this compound may act as an inhibitor of homogentisate 1,2-dioxygenase (HGD), the enzyme responsible for the metabolism of HGA.[2][3]

The critical role of HGD is underscored by the pathophysiology of alkaptonuria (AKU), a rare autosomal recessive disorder caused by mutations in the HGD gene.[4][5] These mutations lead to a deficiency in HGD activity, resulting in the systemic accumulation of HGA.[6] The subsequent oxidation and polymerization of HGA into a melanin-like pigment, termed ochronotic pigment, leads to its deposition in connective tissues, causing debilitating ochronosis and severe, early-onset osteoarthritis.[4][7][8]

Currently, there is no cure for alkaptonuria. The only approved treatment in Europe is nitisinone, which inhibits an upstream enzyme in the tyrosine degradation pathway, thereby reducing the production of HGA.[9][10] While effective in lowering HGA levels, this approach has side effects and does not address the downstream consequences of HGA accumulation. Therefore, the development of direct HGD inhibitors presents a promising alternative therapeutic strategy. This guide outlines the scientific framework and experimental methodologies to investigate this compound as a novel, direct inhibitor of HGD.

Homogentisate 1,2-dioxygenase (HGD) and Alkaptonuria: The Therapeutic Target and the Disease

The Structure and Function of Homogentisate 1,2-dioxygenase

Homogentisate 1,2-dioxygenase is a hexameric, non-heme iron (Fe(II))-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring of homogentisic acid to form maleylacetoacetate.[2][11][12] This reaction is a critical step in the catabolic pathway of tyrosine and phenylalanine.[13] The active site of HGD contains a catalytic Fe(II) ion coordinated by histidine and glutamate residues.[2] The proposed mechanism involves the binding of HGA and molecular oxygen to the iron center, followed by a series of electron transfers and radical reactions that result in the opening of the aromatic ring.[11][12]

The Pathophysiology of Alkaptonuria

Alkaptonuria is characterized by three major clinical features: homogentisic aciduria (the excretion of large amounts of HGA in the urine, which darkens upon standing), ochronosis (the bluish-black pigmentation of connective tissues), and a severe, progressive arthropathy.[4][5] The accumulation of ochronotic pigment in cartilage leads to its stiffening, brittleness, and eventual degeneration, resulting in significant joint pain and loss of mobility.[7] Other systemic manifestations can include cardiovascular complications, kidney stones, and prostate stones.[4] HGD is primarily expressed in the liver and kidneys; however, studies have also shown its expression in osteoarticular cells, suggesting a local contribution to the pathology in joints.[7][14]

The current therapeutic landscape for alkaptonuria highlights the need for novel treatment strategies. While nitisinone effectively reduces HGA levels, the development of direct HGD inhibitors could offer a more targeted approach with a potentially different safety profile.

A Proposed Research Workflow for the Evaluation of this compound

The following sections outline a comprehensive, step-by-step approach to characterize the biological activity of this compound, focusing on its potential as an HGD inhibitor.

Figure 1: A proposed workflow for the evaluation of this compound.

Synthesis and Sourcing of this compound

The initial step involves obtaining a pure sample of this compound. This can be achieved through custom synthesis or by sourcing from chemical suppliers. Detailed synthetic routes for related compounds have been described in the literature and can be adapted for this purpose.[15][16][17] Purity and structural confirmation should be performed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation of HGD Inhibition

The primary hypothesis to be tested is whether this compound directly inhibits HGD.

Recombinant human HGD can be expressed in E. coli and purified using standard chromatographic techniques.[12][18] The purified enzyme should be characterized to ensure its activity and stability.

A continuous spectrophotometric assay can be used to measure HGD activity by monitoring the consumption of homogentisic acid or the formation of maleylacetoacetate.

Protocol: HGD Spectrophotometric Inhibition Assay

-

Reagents and Buffers:

-

Assay Buffer: 20 mM MES, 80 mM NaCl, pH 6.2.

-

Substrate Stock: Homogentisic acid (HGA) dissolved in degassed water.

-

Enzyme Stock: Purified recombinant human HGD.

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Set up reactions in a 96-well UV-transparent plate.

-

To each well, add assay buffer, varying concentrations of the inhibitor (or vehicle control), and purified HGD.

-

Incubate for a pre-determined time at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding a saturating concentration of HGA.

-

Immediately monitor the decrease in absorbance at a wavelength where HGA absorbs, or the increase in absorbance of maleylacetoacetate.

-

Calculate the initial reaction rates.

-

-

Data Analysis:

-

Plot the reaction rate as a function of inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various concentrations of both the substrate (HGA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[18]

Table 1: Summary of Proposed In Vitro Experiments

| Experiment | Objective | Key Parameters to be Determined |

| HGD Inhibition Assay | To determine if this compound inhibits HGD activity. | IC50 value |

| Enzyme Kinetic Studies | To elucidate the mechanism of HGD inhibition. | Ki, Type of inhibition |

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of the compound in a more physiologically relevant context.

Primary human chondrocytes or hepatocytes can be cultured and loaded with HGA to mimic the conditions of alkaptonuria.[7] These cells express HGD and can be used to assess the ability of the test compound to reduce intracellular HGA levels or prevent the formation of ochronotic pigment.

It is essential to evaluate the potential cytotoxicity of this compound. Standard assays such as MTT or LDH release assays can be performed on relevant cell lines (e.g., HepG2, primary chondrocytes) to determine the compound's therapeutic window.

In Vivo Evaluation in Animal Models of Alkaptonuria

Promising candidates from in vitro and cell-based studies should be evaluated in an animal model of alkaptonuria. The Hgd knockout mouse model (Hgd-/-) accurately recapitulates the biochemical and pathological features of human alkaptonuria, including high levels of HGA and the development of ochronosis.[19][20][21]

The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound should be determined in the animal model. Pharmacodynamic studies will assess the dose-dependent effects of the compound on plasma and urine HGA levels.

Long-term studies in the Hgd knockout mouse model will be necessary to evaluate the therapeutic efficacy of the compound in preventing or slowing the progression of ochronosis and joint degeneration. Histological analysis of joint tissues will be a key endpoint.[21]

Future Perspectives and Conclusion

The investigation of this compound as a potential inhibitor of homogentisate 1,2-dioxygenase represents a rational, target-based approach to developing a novel therapeutic for alkaptonuria. Its structural similarity to the natural substrate, HGA, provides a strong scientific rationale for its evaluation. The experimental workflow detailed in this guide provides a comprehensive and rigorous pathway for characterizing its biological activity, from initial enzyme inhibition studies to preclinical evaluation in a relevant animal model.

Successful demonstration of HGD inhibition by this compound would be a significant advancement in the field of rare metabolic diseases. It could pave the way for the development of a new class of drugs for alkaptonuria, offering a direct therapeutic intervention at the site of the enzymatic defect. Further structure-activity relationship (SAR) studies on analogues of this compound could also lead to the discovery of even more potent and selective HGD inhibitors. The research outlined herein has the potential to translate a fundamental biochemical hypothesis into a tangible therapeutic strategy for patients suffering from this debilitating disease.

References

-

Braconi, D., Millucci, L., Bernardini, G., & Santucci, A. (2015). Homogentisate 1,2 Dioxygenase is Expressed in Human Osteoarticular Cells: Implications in Alkaptonuria. Journal of Inherited Metabolic Disease, 38(5), 807-14. [Link]

-

Phornphutkul, C., Introne, W. J., Perry, M. B., Bernardini, I., Murphey, M. D., Fitzpatrick, D. L., ... & Gahl, W. A. (2002). Natural history of alkaptonuria. The New England journal of medicine, 347(26), 2111–2121. [Link]

-

Millucci, L., Ghezzi, L., Bernardini, G., Braconi, D., & Santucci, A. (2015). Homogentisate 1,2 dioxygenase is expressed in brain: implications in alkaptonuria. Journal of inherited metabolic disease, 38(5), 807-814. [Link]

-

M-CSA. Homogentisate 1,2-dioxygenase. [Link]

-

Wikipedia. Homogentisate 1,2-dioxygenase. [Link]

-

Gagné, S. (2006). Synthesis of new inhibitors of human homogentisate 1,2-dioxygenase, one of the enzymes, involved in tyrosine metabolic pathway I. [Link]

-

Millucci, L., Ghezzi, L., Bernardini, G., Braconi, D., & Santucci, A. (2015). Homogentisate 1,2 dioxygenase is expressed in brain: implications in alkaptonuria. Journal of inherited metabolic disease, 38(5), 807-814. [Link]

-

Acibadem Health Point. The Alkaptonuria disease mechanism care strategies. [Link]

-

Chemistry For Everyone. (2025, January 27). What Is Alkaptonuria In Biochemistry? [Video]. YouTube. [Link]

-

Acibadem Health Point. The Alkaptonuria disease mechanism treatment timeline. [Link]

-

The Complete Guide to Alkaptonuria: Causes, Symptoms, and Treatments. (2025, October 6). [Link]

-

Preston, A. J., Keenan, C. M., Sutherland, H., Wilson, P. J., Wlodarski, B., Taylor, S., ... & Ranganath, L. R. (2014). Conditional targeting in mice reveals that hepatic homogentisate 1, 2-dioxygenase activity is essential in reducing circulating homogentisic acid and for effective therapy in the genetic disease alkaptonuria. Human molecular genetics, 23(14), 3639–3649. [Link]

-

Davison, A. S., Hughes, J. H., & Ranganath, L. R. (2019). Alkaptonuria: clinical manifestations and an updated approach to treatment of a rare disease. Rheumatology and therapy, 6(4), 485-497. [Link]

-

Khedr, M. (2021). Alkaptonuria (Black Urine Disease): Background, Pathophysiology, Epidemiology. Medscape. [Link]

-

Zatkova, A. (2020). Alkaptonuria: Current Perspectives. The Application of Clinical Genetics, 13, 1–12. [Link]

-

Suzuki, Y., Oda, K., Yoshikawa, Y., Maeda, Y., & Suzuki, T. (1999). A novel therapeutic trial of homogentisic aciduria in a murine model of alkaptonuria. Journal of human genetics, 44(2), 79–84. [Link]

-

Preston, A. J., Donnelly, J. L., & Ranganath, L. R. (2014). Ochronotic osteoarthropathy in a mouse model of alkaptonuria, and its inhibition by nitisinone. Annals of the rheumatic diseases, 73(1), 284–289. [Link]

-

Johnson-Winters, K., Purpero, V. M., & Heyduk, T. (2003). Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase. Biochemical Journal, 376(Pt 3), 641–648. [Link]

-

National Center for Biotechnology Information. HGD homogentisate 1,2-dioxygenase [Homo sapiens (human)]. [Link]

-

Zatkova, A., de Bernabé, D. B. V., Poláková, H., Zvaríková, A., Feráková, E., Bošák, V., ... & Kádasi, L. (2000). High frequency of alkaptonuria in Slovakia: evidence for a founder effect in two molecular studies. American journal of human genetics, 67(5), 1333-1339. [Link]

-

WikiGenes. HGD - homogentisate 1,2-dioxygenase. [Link]

-

MedlinePlus. HGD gene. [Link]

-

Bernini, A., Spiga, O., & Santucci, A. (2023). Structure-Function Relationship of Homogentisate 1,2-dioxygenase: Understanding the Genotype-Phenotype Correlations in the Rare Genetic Disease Alkaptonuria. Current protein & peptide science, 24. [Link]

-

Ascher, D. B., Spiga, O., & Santucci, A. (2022). A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria. International journal of molecular sciences, 23(22), 14324. [Link]

-

Bernini, A., Spiga, O., & Santucci, A. (2023). Structure-Function Relationship of Homogentisate 1,2-dioxygenase: Understanding the Genotype-Phenotype Correlations in the Rare Genetic Disease Alkaptonuria. Current protein & peptide science. [Link]

-

Bernini, A., Spiga, O., & Santucci, A. (2023). Structure-Function Relationship of Homogentisate 1,2-dioxygenase: Understanding the Genotype-Phenotype correlations in the Rare Genetic Disease Alkaptonuria. Current protein & peptide science. [Link]

-

Ellis, H. R., & Hightower, K. E. (2004). Kinetic analysis of human homogentisate 1,2-dioxygenase. Biochemistry, 43(1), 213–220. [Link]

-

Afonso, C. M., & Branco, P. S. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Molbank, 2023(4), M1747. [Link]

-

Afonso, C. M., & Branco, P. S. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. ResearchGate. [Link]

-

UniProt. hmgA - Homogentisate 1,2-dioxygenase - Pseudomonas fluorescens (strain ATCC BAA-477 / NRRL B-23932 / Pf-5). [Link]

-

Wikipedia. Homogentisic acid. [Link]

-

Spiga, O., Bernini, A., & Santucci, A. (2016). Inhibition of para-Hydroxyphenylpyruvate Dioxygenase by Analogues of the Herbicide Nitisinone As a Strategy to Decrease Homogentisic Acid Levels, the Causative Agent of Alkaptonuria. ChemMedChem, 11(7), 674–678. [Link]

-

Zatkova, A., Sedláková, P., Bárta, M., de Bernabé, D. B. V., Poláková, H., Zvaríková, A., ... & Kádasi, L. (2019). Homogentisate 1, 2-dioxygenase (HGD) gene variants, their analysis and genotype–phenotype correlations in the largest cohort of patients with AKU. European Journal of Human Genetics, 27(6), 884-895. [Link]

-

PubChem. Ethanone, 1-(5-bromo-2-hydroxyphenyl)-. [Link]

Sources

- 1. Homogentisic acid - Wikipedia [en.wikipedia.org]

- 2. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Alkaptonuria - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkaptonuria (Black Urine Disease): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. acibademhealthpoint.com [acibademhealthpoint.com]

- 7. Homogentisate 1,2 Dioxygenase is Expressed in Human Osteoarticular Cells: Implications in Alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Alkaptonuria: clinical manifestations and an updated approach to treatment of a rare disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of para-Hydroxyphenylpyruvate Dioxygenase by Analogues of the Herbicide Nitisinone As a Strategy to Decrease Homogentisic Acid Levels, the Causative Agent of Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 14. Homogentisate 1,2 dioxygenase is expressed in brain: implications in alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Conditional targeting in mice reveals that hepatic homogentisate 1,2-dioxygenase activity is essential in reducing circulating homogentisic acid and for effective therapy in the genetic disease alkaptonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alkaptonuria: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]